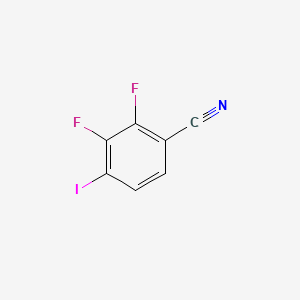

2,3-Difluoro-4-iodobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2IN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVVROFCZFRQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943830-91-9 | |

| Record name | 2,3-Difluoro-4-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Advancements

Direct Functionalization and Halogenation Protocols

Direct functionalization of an existing aromatic ring offers an efficient pathway to introduce new substituents. Halogenation, particularly iodination, is a key transformation in this context.

Synthesis of 3,5-Difluoro-4-iodobenzonitrile via Anion Chemistry (e.g., LDA-mediated iodination)

The synthesis of 3,5-Difluoro-4-iodobenzonitrile can be envisioned through the ortho-iodination of 3,5-difluorobenzonitrile (B1349092). This transformation can be achieved using directed ortho-metalation (DoM), a powerful tool for regioselective functionalization of aromatic compounds. wikipedia.org In this strategy, a directing metalation group (DMG) guides the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA). The resulting aryllithium intermediate is then quenched with an electrophile, in this case, an iodine source.

Table 1: Plausible Reaction Parameters for LDA-mediated Iodination of 3,5-Difluorobenzonitrile

| Parameter | Condition |

| Starting Material | 3,5-Difluorobenzonitrile |

| Base | Lithium diisopropylamide (LDA) |

| Iodine Source | Iodine (I₂) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

Precursor-Based Synthetic Routes

An alternative to direct functionalization is the use of a precursor molecule that already contains some of the desired functionalities. This multi-step approach allows for greater control over the final substitution pattern.

Preparation of 2,3-Difluoro-4-iodobenzonitrile as a Starting Material

Detailed synthetic procedures for the preparation of this compound are not extensively reported in readily accessible scientific literature. However, its structure suggests that it could be synthesized from a precursor such as 2,3-difluoroaniline (B47769) or 2,3-difluorobenzonitrile. A potential route could involve the Sandmeyer reaction, a versatile method for converting an aryl amine into an aryl halide via a diazonium salt intermediate. nih.gov

A hypothetical synthetic sequence could begin with the diazotization of 4-amino-2,3-difluorobenzonitrile, followed by treatment with potassium iodide to introduce the iodine atom at the 4-position. The challenge in this approach lies in the synthesis of the specific aminodifluorobenzonitrile precursor.

Approaches for Related Fluorinated Iodobenzonitrile Isomers

The synthesis of other isomers of difluoro-iodobenzonitrile often requires distinct strategic approaches, tailored to the specific substitution pattern.

Synthesis of 2,5-Difluoro-4-iodobenzonitrile

The synthesis of 2,5-Difluoro-4-iodobenzonitrile can be approached from 2,5-difluorobenzaldehyde. A possible route involves the conversion of the aldehyde to its oxime, followed by a dehydration reaction to form the nitrile. The iodination step would likely precede or follow the formation of the nitrile group. While a complete, published synthesis was not found, the individual steps are common organic transformations.

Table 2: Potential Synthetic Route for 2,5-Difluoro-4-iodobenzonitrile

| Step | Reaction | Reagents and Conditions |

| 1 | Oxime Formation | 2,5-Difluorobenzaldehyde, Hydroxylamine hydrochloride, Base (e.g., NaHCO₃), Ethanol/Water |

| 2 | Dehydration to Nitrile | Acetic anhydride (B1165640) or other dehydrating agents |

| 3 | Iodination | N-Iodosuccinimide (NIS) or I₂/HIO₃, Acetonitrile |

Synthesis of 2,6-Difluoro-4-iodobenzonitrile

A plausible and documented route to 2,6-Difluoro-4-iodobenzonitrile involves the Sandmeyer reaction starting from 4-amino-2,6-difluorobenzonitrile. nih.gov This method is a classic and reliable way to introduce an iodo group onto an aromatic ring. The synthesis would involve the diazotization of the amino group with a nitrite (B80452) source in the presence of a strong acid, followed by the introduction of iodide.

Table 3: Reaction Scheme for the Synthesis of 2,6-Difluoro-4-iodobenzonitrile

| Step | Reaction | Reagents and Conditions |

| 1 | Diazotization | 4-Amino-2,6-difluorobenzonitrile, NaNO₂, H₂SO₄/H₂O, 0-5 °C |

| 2 | Iodination | Potassium iodide (KI), H₂O |

Optimization and Scalability Considerations in Halogenated Benzonitrile (B105546) Synthesis

The industrial production of halogenated benzonitriles, including this compound, necessitates rigorous optimization of synthetic protocols to ensure high yield, purity, and cost-effectiveness on a large scale. Key considerations in scaling up the synthesis of these valuable intermediates include reaction kinetics, heat and mass transfer, catalyst efficiency, and the use of continuous manufacturing technologies.

A significant advancement in the synthesis of related halogenated compounds is the transition from traditional batch reactors to continuous microreactor systems. Research on the synthesis of 1-ethoxy-2,3-difluoro-4-iodo-benzene, a structurally similar compound, highlights the potential of microreactors to improve process efficiency. researchgate.net In conventional stirred-tank reactors, the synthesis of this compound required over 270 minutes to achieve a yield greater than 99%. researchgate.net In contrast, a biphasic microreaction system accomplished a 99.6% yield in just 80 minutes, demonstrating a 70% reduction in reaction time. researchgate.net This enhancement is attributed to the large specific surface area in the microreactor, which promotes superior mass transfer between phases. researchgate.net

Further studies on the continuous synthesis of 1-ethoxy-2,3-difluoro-4-iodo-benzene using a membrane-dispersion tube-in-tube microreactor system have shown that ortho- and halogen-lithiation reactions could be performed at significantly higher temperatures (–40°C and –20°C, respectively) compared to the –70°C required for batch reactions. researchgate.net This considerable reduction in cooling requirements offers substantial energy savings at an industrial scale. The microreactor system achieved a 91.3% yield in 16 minutes, a significant improvement over the 70 minutes required to reach a 91.0% yield in a stirred tank. researchgate.net

The optimization of reaction parameters is crucial for maximizing yield and throughput. The following table illustrates the effect of total flow rate on the yield of 1-ethoxy-2,3-difluoro-4-iodo-benzene in a microreactor system.

| Total Flow Rate (μL/min) | Residence Time (min) | Yield (%) |

| 100 | 48.0 | 90.1 |

| 200 | 24.0 | 90.5 |

| 300 | 16.0 | 91.3 |

| 400 | 12.0 | 88.2 |

| 500 | 9.6 | 85.4 |

| Data sourced from a study on the continuous synthesis of 1-ethoxy-2,3-difluoro-4-iodo-benzene in a microreactor system. researchgate.net |

The molar ratio of reagents also plays a critical role in the optimization of the synthesis. For instance, the ratio of n-butyllithium (n-BuLi) to the starting material, 1-ethoxy-2,3-difluorobenzene (ED), directly impacts the product yield.

| Molar Ratio (n-BuLi/ED) | Yield (%) |

| 1.0 | 85.6 |

| 1.1 | 88.3 |

| 1.2 | 91.3 |

| 1.3 | 89.1 |

| 1.4 | 86.5 |

| Data derived from research on the synthesis of 1-ethoxy-2,3-difluoro-4-iodo-benzene. researchgate.net |

For the broader class of halogenated benzonitriles, gas-phase ammoxidation of the corresponding methyl-substituted aromatics presents a scalable synthetic route. A patent for this method describes the use of a catalyst system, often on a carrier, to facilitate the reaction. google.com The choice of catalyst and support is critical for achieving high selectivity and extending the catalyst's lifetime, both of which are paramount for industrial applications. google.com

Traditional methods for nitrile synthesis, such as the Sandmeyer and Rosenmund-von Braun reactions, often require stoichiometric amounts of toxic reagents and pre-functionalized substrates, which can pose challenges for scalability and waste management. acs.org Modern transition-metal-catalyzed C–H cyanation reactions offer a more direct and atom-economical approach, though catalyst stability and turnover number are key optimization parameters for industrial viability. acs.org

Chemical Reactivity and Transformative Pathways

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for this molecule, although it is often overshadowed by the more facile cross-coupling reactions at the iodine position. The feasibility of SNAr depends on the nucleophile and which position on the aromatic ring is targeted.

The carbon atom of the nitrile group is inherently electrophilic and can, in principle, be attacked by strong nucleophiles. In related compounds like 4-nitrobenzonitrile, computational studies have shown that nucleophiles such as methoxide (B1231860) can approach the nitrile carbon, leading to the formation of an intermediate imidate. wuxiapptec.com This suggests that the nitrile group in 2,3-Difluoro-4-iodobenzonitrile could be a target for nucleophilic addition. However, this pathway is often less favorable than substitution at a carbon atom bearing a leaving group on the ring, and for this specific molecule, reactions at the C-I bond are far more common.

The aromatic ring of this compound is rendered electron-deficient by the nitrile and fluorine substituents, which can facilitate nucleophilic attack on the carbons bearing the halogen atoms. In principle, both the fluorine and iodine atoms can act as leaving groups in an SNAr reaction.

The fluorine atoms are generally poor leaving groups but are activated by the ortho- and para-positioned electron-withdrawing nitrile group. Displacement of fluoride (B91410) by a nucleophile like sodium methoxide is a known transformation for highly activated aryl fluorides. pearson.com However, the carbon-iodine bond is significantly weaker and iodine is a much better leaving group. Consequently, nucleophilic substitution would be expected to occur preferentially at the C4 position. Despite this, SNAr reactions are not the primary synthetic application for this compound, as the C-I bond is exceptionally well-suited for more efficient metal-catalyzed cross-coupling reactions. bwise.kr

Reduction and Oxidation Chemistry

The nitrile group is the primary site for reductive transformations in this compound.

The partial reduction of the nitrile group to an aldehyde is a key synthetic transformation. This is most commonly achieved using a bulky, electrophilic reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. wuxiapptec.comcore.ac.uk The reaction proceeds through the coordination of the aluminum center to the nitrile nitrogen, which activates the nitrile for hydride transfer. A single equivalent of hydride adds to the nitrile carbon to form a stable aluminum-imine intermediate. organic-chemistry.org Crucially, maintaining a low temperature (typically -78 °C) prevents the addition of a second hydride equivalent, which would lead to the corresponding primary amine. organic-chemistry.org An aqueous workup then hydrolyzes the imine intermediate to furnish the desired aldehyde, 2,3-difluoro-4-iodobenzaldehyde.

Alternative methods for reducing benzonitriles to benzaldehydes include catalytic hydrogenation in the presence of specific catalysts like Raney-Nickel, often in an acidic aqueous medium. google.com

| Reaction | Reagent | Key Conditions | Intermediate | Product |

|---|---|---|---|---|

| Partial Reduction | Diisobutylaluminium hydride (DIBAL-H) | 1.0-1.2 equivalents of DIBAL-H, Low temperature (-78 °C), Anhydrous solvent (e.g., Toluene, THF, Diethyl ether) | Aluminum-Imine Complex | Aldehyde |

Metal-Catalyzed Cross-Coupling Reactions

The most significant and widely exploited area of reactivity for this compound is its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive site, readily undergoing oxidative addition to a Pd(0) catalyst, which is the first step in many coupling cycles. wikipedia.orggoogle.com

Stille Coupling: The Stille reaction creates a new carbon-carbon bond by coupling an organotin compound with an organic halide. wikipedia.orglibretexts.org this compound is an excellent substrate for this reaction, where the C-I bond reacts with a Pd(0) catalyst. The catalytic cycle involves oxidative addition of the aryl iodide to the palladium center, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgrsc.org A wide variety of organostannanes, including aryl, vinyl, and alkynyl stannanes, can be used. libretexts.org

| Component | Examples | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic Partner |

| Organostannane | R-Sn(Bu)3 (R = Aryl, Vinyl, Alkynyl) | Nucleophilic Partner |

| Palladium Catalyst | Pd(PPh3)4, Pd2(dba)3 | Catalyst Precursor |

| Ligand | P(o-tol)3, PPh3, AsPh3 | Stabilize Pd center and facilitate reaction steps |

| Solvent | Toluene, DMF, Dioxane | Reaction Medium |

Suzuki Reaction: The Suzuki-Miyaura reaction is another powerful palladium-catalyzed method for forming C-C bonds, coupling an organoboron species (like a boronic acid or boronic ester) with an organic halide. google.com Similar to the Stille reaction, this compound serves as the electrophilic partner. The reaction mechanism also proceeds via oxidative addition, transmetalation, and reductive elimination. A key difference is the requirement of a base to activate the organoboron reagent for the transmetalation step. google.com The Suzuki reaction is often preferred due to the lower toxicity and easier removal of boron-containing byproducts compared to tin compounds. organic-chemistry.org

| Component | Examples | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic Partner |

| Organoboron Reagent | Arylboronic acid, Arylboronic ester (e.g., pinacol (B44631) ester) | Nucleophilic Partner |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf) | Catalyst Precursor |

| Ligand | PPh3, SPhos, XPhos, dppf | Stabilize Pd center and tune reactivity |

| Base | K2CO3, Cs2CO3, K3PO4, NaOEt | Activates the organoboron reagent |

| Solvent | Toluene/H2O, Dioxane/H2O, DMF | Reaction Medium (often biphasic) |

Derivatization and Functional Group Interconversions

The functional groups of this compound can be readily transformed into other valuable moieties, further highlighting its versatility as a synthetic intermediate.

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. wikipedia.org This reaction involves a triphenyl phosphonium (B103445) ylide, which reacts with a carbonyl compound to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgyoutube.com While this compound itself does not directly undergo a Wittig reaction, it can be converted to a corresponding aldehyde, which can then participate in such transformations. For example, a related compound, 4-formylbenzonitrile, has been used in a Wittig-type olefination to synthesize 4-(2,2-difluorovinyl)benzonitrile. nih.gov This suggests a potential pathway where the iodo group of this compound could be transformed into a formyl group, which would then be susceptible to olefination reactions to generate difluorovinyl derivatives.

Other olefination methods, such as the Horner-Wadsworth-Emmons and Peterson reactions, offer alternative strategies for alkene synthesis with varying degrees of stereoselectivity. tcichemicals.com

The synthetic utility of this compound extends to the construction of more complex heterocyclic and acyclic structures. Although direct examples are not provided in the search results, the reactivity of the nitrile and iodo groups can be harnessed to build acrylate (B77674) and pyrrolidinone scaffolds. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be esterified to form an acrylate. Alternatively, the aromatic ring can be functionalized through coupling reactions at the iodine position, followed by transformations of the nitrile group to construct pyrrolidinone rings. A study on a related compound, 2-fluoro-4-iodobenzonitrile, demonstrates the potential for such transformations. bldpharm.com

The fluorine and iodine atoms on the benzonitrile (B105546) ring play distinct and crucial roles in the construction of complex molecules. The iodine atom, being a good leaving group, is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents.

The fluorine atoms, while generally less reactive, significantly influence the electronic properties of the aromatic ring and can participate in specific reactions. For example, electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) can be employed to introduce additional fluorine atoms into organic molecules. juniperpublishers.com Although not a reaction of the existing fluorine atoms, this highlights the importance of fluorination in synthesizing complex fluorinated compounds. The presence of the fluorine atoms in this compound can also direct the regioselectivity of certain reactions and enhance the metabolic stability and binding affinity of the final products.

Stereoselective Synthesis of Related Fluorinated Olefins via Intermediates

The synthesis of stereochemically defined fluorinated olefins is of great interest due to their prevalence in pharmaceuticals and agrochemicals. While direct stereoselective olefination of this compound is not detailed, it can serve as a precursor to intermediates that undergo such reactions. For example, the conversion of the nitrile group to an aldehyde, as previously mentioned, would provide a substrate for stereoselective Wittig or Horner-Wadsworth-Emmons reactions to yield either (E)- or (Z)-olefins. wikipedia.orgtcichemicals.com The choice of reagents and reaction conditions is critical in controlling the stereochemical outcome.

Furthermore, palladium-catalyzed cross-coupling reactions of intermediates derived from this compound can be used to synthesize fluorinated olefins. For instance, the coupling of a vinyl organometallic reagent with the iodo-position could be a viable strategy.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the hydrogen, carbon, and fluorine atoms within a molecule's structure.

¹H NMR spectroscopy would be instrumental in identifying the number and electronic environment of the hydrogen atoms on the aromatic ring. The chemical shifts (δ) and coupling constants (J) would reveal the precise substitution pattern. For 2,3-Difluoro-4-iodobenzonitrile, one would expect to observe signals corresponding to the two aromatic protons, with their multiplicity and coupling constants being influenced by the adjacent fluorine and iodine atoms. However, no experimental ¹H NMR data for this compound could be located.

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound, including the nitrile carbon and the six aromatic carbons, would produce a distinct signal. The chemical shifts of these signals would be heavily influenced by the attached fluorine and iodine atoms. Regrettably, no experimental ¹³C NMR spectra are available in the searched databases.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be particularly informative. It would not only confirm the presence of fluorine but also help distinguish between different isomers. The chemical shifts and coupling between the two non-equivalent fluorine atoms would provide critical data for structural confirmation. As with the other NMR techniques, no experimental ¹⁹F NMR data for this compound could be found.

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

While no experimental High-Resolution Mass Spectrometry (HRMS) data has been published, theoretical data is available. PubChem, for instance, provides predicted m/z (mass-to-charge ratio) values for various adducts of this compound. uni.lu This predictive data can be a useful guide for future experimental work.

Predicted HRMS Data for C₇H₂F₂IN

| Adduct | Predicted m/z |

| [M+H]⁺ | 265.92728 |

| [M+Na]⁺ | 287.90922 |

| [M-H]⁻ | 263.91272 |

| [M+NH₄]⁺ | 282.95382 |

| [M+K]⁺ | 303.88316 |

Data sourced from PubChem CID 68809189. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing information about its conjugation and chromophores. The absorption maxima (λmax) in a UV-Vis spectrum are characteristic of a compound's electronic structure. An analysis of the UV-Vis spectrum of this compound would reveal how the combination of the benzonitrile (B105546) core with the fluoro and iodo substituents affects its electronic absorption properties. Unfortunately, no experimental UV-Vis spectra for this compound are currently available in the public domain.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules. They can predict geometries, electronic structures, and various spectroscopic properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2,3-Difluoro-4-iodobenzonitrile, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Despite the utility of this method, there are no specific published studies detailing the DFT-calculated molecular geometry or electronic properties of this compound. Such a study would provide valuable data on the effects of the fluorine and iodine substituents on the benzonitrile (B105546) framework.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is the extension of DFT used to describe the properties of molecules in the presence of time-dependent electric fields, such as light. This method is commonly used to predict electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions between the ground state and various excited states.

A TD-DFT study of this compound would elucidate its photophysical behavior, including its absorption wavelengths and oscillator strengths. However, the scientific literature does not currently contain any reports of TD-DFT calculations performed on this compound.

pKa Predictions and Electronic Effects

The pKa value is a measure of the acidity of a compound. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction. For substituted benzonitriles, the electronic effects of the substituents (inductive and resonance effects) play a crucial role in determining the acidity of the benzylic protons or the susceptibility of the nitrile group to hydrolysis.

There are no published computational studies that predict the pKa of this compound or analyze the specific electronic effects of its substituent pattern on its acidity.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing and polymorphism.

Hirshfeld Surface Analysis and PIXEL Calculations

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis provides a fingerprint of the types and relative importance of different intermolecular contacts. PIXEL calculations, on the other hand, provide a quantitative measure of the lattice energy, partitioning it into coulombic, polarization, dispersion, and repulsion components for each molecular pair.

No crystallographic data for this compound is publicly available, and consequently, no Hirshfeld surface analysis or PIXEL calculations have been reported.

Charge Transport Modeling (e.g., Marcus Model)

The Marcus model is a theory used to describe the rates of electron transfer reactions. In the context of materials science, it is often used to model charge transport in organic semiconductors. The model relates the rate of charge transfer to the reorganization energy and the Gibbs free energy change of the reaction.

Modeling the charge transport properties of this compound using the Marcus model would require computational determination of parameters such as the reorganization energy for hole and electron transport. To date, no such modeling studies have been published for this compound.

Molecular Dynamics Simulations and Conformational Analysis

Detailed molecular dynamics (MD) simulations and comprehensive conformational analyses specifically for this compound are not extensively documented in publicly available research literature. However, the principles of these computational methods provide a framework for understanding the molecule's likely dynamic behavior.

Molecular dynamics simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could predict how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. These simulations calculate the forces between atoms and use classical mechanics to simulate their subsequent motion, providing insights into structural fluctuations and stability.

Conformational analysis focuses on identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. For substituted benzenes, the primary conformational flexibility would involve the rotation of any side groups, though the nitrile group is linear and the halogen substituents are atomic. The most significant aspect for this planar ring system would be the analysis of vibrational modes and potential out-of-plane distortions.

Studies on other fluorinated organic molecules, for instance, have successfully used a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and ab initio calculations to investigate conformational isomerism. rsc.org Such research has shown that the presence and nature of a solvent can significantly influence the relative energies and populations of different conformers. rsc.org For example, theoretical calculations for some fluorinated compounds only predict certain conformers when solvation effects are included in the model. rsc.org These studies also demonstrate that spin-spin coupling constants, such as those between fluorine and hydrogen (⁴JHF) or fluorine and carbon (¹JCF, ²JCF), are highly dependent on the molecule's geometry and can be used to deduce preferred conformations. rsc.org

Predicted Spectroscopic Parameters (e.g., Collision Cross Section)

For analytical purposes, particularly in mass spectrometry, the predicted Collision Cross Section (CCS) is a crucial parameter. The CCS is a measure of the effective area of an ion in the gas phase and is determined by its size, shape, and charge state. It is a valuable identifier that can help distinguish between isomers.

Computational methods allow for the prediction of CCS values for various ionized forms (adducts) of a molecule. For this compound, predicted CCS values have been calculated and provide a useful reference for experimental identification. uni.lu These predictions, calculated using the CCSbase, show how the molecule's cross-sectional area changes depending on the adduct formed. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 265.92728 | 130.4 |

| [M+Na]⁺ | 287.90922 | 136.2 |

| [M-H]⁻ | 263.91272 | 125.9 |

| [M+NH₄]⁺ | 282.95382 | 145.2 |

| [M+K]⁺ | 303.88316 | 138.2 |

| [M+H-H₂O]⁺ | 247.91726 | 114.8 |

| [M+HCOO]⁻ | 309.91820 | 145.4 |

| [M+CH₃COO]⁻ | 323.93385 | 198.3 |

| [M+Na-2H]⁻ | 285.89467 | 125.2 |

| [M]⁺ | 264.91945 | 121.8 |

Data sourced from PubChemLite. The values are predicted and may differ from experimentally determined values.

Computational Thermochemistry of Fluorinated Analogues

Computational thermochemistry is a field that employs theoretical calculations to predict the thermodynamic properties of molecules, such as enthalpy of formation, entropy, and heat capacity. vanderbilt.edu These studies are particularly valuable for understanding the stability and reactivity of compounds.

While specific thermochemical data for this compound is scarce, studies on fluorinated benzene (B151609) analogues provide significant insights. Ab initio gradient methods have been used to determine the structures of various fluorinated benzenes, including fluorobenzene, 1,3-difluorobenzene, and 1,2,3-trifluorobenzene. capes.gov.br A key finding from such research is that the carbon-fluorine (C-F) bond distance tends to decrease as the degree of fluorination on the benzene ring increases. capes.gov.br This structural change has direct implications for the molecule's stability and thermochemical properties.

The thermochemistry of the parent molecule, benzonitrile, is well-documented and serves as a baseline for understanding its substituted analogues. nist.gov The introduction of fluorine and iodine atoms to the benzonitrile scaffold significantly alters its electronic properties and, consequently, its thermochemistry. Fluorine, being highly electronegative, and iodine, being large and polarizable, introduce competing electronic effects that influence bond strengths, molecular stability, and reactivity.

Examining related compounds such as 3-Fluoro-4-iodobenzonitrile sigmaaldrich.com and 4-Iodobenzonitrile (B145841) nih.gov helps in understanding the incremental effects of halogen substitution. Computational studies comparing these and other halogenated benzonitriles can elucidate trends in stability and reactivity, providing a predictive framework for the behavior of the more complex this compound.

Applications in Advanced Materials Science and Engineering

Role as Building Blocks for High-Performance Materials

The strategic placement of three distinct functional groups on the benzonitrile (B105546) core makes 2,3-Difluoro-4-iodobenzonitrile a valuable precursor in the synthesis of high-performance materials. The iodine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. These reactions are the foundation for constructing the backbones of advanced polymers and complex organic molecules.

The presence of two fluorine atoms significantly influences the electronic properties, stability, and intermolecular interactions of the resulting materials. Fluorination is a well-established strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for tuning the optoelectronic characteristics of organic semiconductors. Furthermore, the nitrile group (-CN) is a strong electron-withdrawing group that further modulates the electronic properties and can also serve as a site for further chemical transformations or to enhance the dielectric properties of materials.

Optoelectronic Device Components

The tailored electronic and physical properties that can be engineered using this compound as a starting material make it a compound of interest for various optoelectronic applications.

Organic Light Emitting Diode (OLED) Materials

While direct application of this compound in OLEDs is not extensively documented, its role as a precursor is significant. The synthesis of complex organic molecules used as emitters, hosts, or transport layer materials in OLEDs often relies on the step-wise construction from smaller, functionalized building blocks. google.com The difluoro-iodobenzonitrile moiety can be incorporated into larger conjugated systems to fine-tune their emission color, quantum efficiency, and charge-carrier mobility. The electron-withdrawing nature of the nitrile and fluorine substituents can be exploited to create materials with deep HOMO levels, leading to improved stability and efficiency in OLED devices. google.com

Polymer Solar Cells (PSCs) Additives and Active Layer Constituents

In the field of polymer solar cells, small molecule additives play a crucial role in optimizing the morphology of the active layer, which consists of a blend of a donor polymer and an acceptor molecule. While research has highlighted the effectiveness of 4-iodobenzonitrile (B145841) as a solid additive to enhance the power conversion efficiency of PSCs, the principles can be extended to its difluorinated analogue. nih.govmdpi.com The introduction of fluorine atoms would be expected to modify the dipole moment and intermolecular interactions of the additive with the active layer components. nih.govmdpi.com

Table 1: Effect of a Related Additive on Polymer Solar Cell Performance Note: This table shows data for 4-iodobenzonitrile, a structurally related compound, to illustrate the potential impact of such additives. Specific data for this compound is not yet widely published.

| Device Configuration | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |

| Control Device | 0.85 | 25.8 | 77.2 | 17.49 |

| With 4-iodobenzonitrile | 0.84 | 26.3 | 79.5 | 18.77 |

This data is adapted from a study on PM6:L8-BO-based PSCs. nih.govmdpi.com

Liquid Crystal Systems and Display Technology

Difluorobenzonitrile derivatives are a known class of compounds used in liquid crystal compositions. epo.org The strong dipole moment associated with the nitrile group and the influence of the fluorine atoms on the dielectric anisotropy are key features for their application in liquid crystal displays (LCDs). The general structure of these liquid crystals often involves a rigid core, typically containing phenyl rings, and flexible alkyl chains.

This compound can serve as a crucial intermediate in the synthesis of such liquid crystalline materials. google.com The iodo-group allows for the attachment of other cyclic structures or side chains through cross-coupling reactions, enabling the creation of molecules with the specific shape and polarity required for liquid crystal behavior. The presence of the difluoro substitution pattern can be used to tune the dielectric anisotropy, a critical parameter for the performance of LCDs. epo.org

Integration into Metal-Free Organic Room Temperature Phosphorescence (RTP) Systems

The development of purely organic materials that exhibit room temperature phosphorescence is a rapidly growing field of research. rsc.orgresearchgate.netnih.govresearchgate.net One of the key strategies to achieve RTP is to promote intersystem crossing (the transition of an electron from a singlet excited state to a triplet excited state) and to suppress non-radiative decay from the triplet state. The heavy atom effect, where the presence of a heavy atom like iodine enhances spin-orbit coupling, is a well-established method to facilitate intersystem crossing. dtu.dk

Therefore, the this compound scaffold is an excellent candidate for designing novel RTP materials. The iodine atom can promote the formation of triplet excitons, while the rigid structure that can be built upon this core can help to minimize vibrational quenching of the phosphorescence. The fluorine and nitrile groups can be used to further modify the photophysical properties of the resulting molecules. rsc.org

Development of Polymers with Tuned Properties

The versatility of this compound as a monomer or a precursor allows for the development of a wide range of functional polymers with precisely controlled properties. nih.govmdpi.com Through polymerization reactions involving the reactive iodine site, polymers with backbones containing the difluorobenzonitrile unit can be synthesized. These polymers are expected to exhibit a unique combination of thermal stability, chemical resistance, and specific electronic and optical properties conferred by the fluorinated and nitrile-functionalized aromatic rings. The ability to tune these properties makes them attractive for applications in specialty plastics, membranes, and as components in electronic devices.

Applications in Medicinal Chemistry and Agrochemical Research As Synthetic Intermediates

Precursors for Biologically Active Scaffolds

Beyond its direct incorporation into final drug targets, 2,3-Difluoro-4-iodobenzonitrile is a precursor for constructing larger, biologically active scaffolds that form the core of many therapeutic and agrochemical agents.

Quinazoline (B50416) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of pharmacological activities, including anticancer and anti-inflammatory properties. researchgate.net They are core components of several approved drugs. The synthesis of the quinazoline ring system can be achieved through various methods, often starting from substituted 2-aminobenzonitriles or 2-aminobenzophenones. nih.gov

While direct synthesis of quinazolines using this compound is not extensively documented in readily available literature, its structure is primed for this application. The iodine atom can be readily transformed via palladium-catalyzed cross-coupling reactions to introduce an amine or other functionalities. mit.edunih.govacs.org For example, a Buchwald-Hartwig amination could replace the iodine with a primary amine, yielding a diamino-difluoro-benzonitrile derivative. This intermediate could then undergo cyclization with a suitable one-carbon source (like a formic acid equivalent) to form the fluorinated quinazoline ring. The nitrile group itself can also participate directly in cyclization reactions to form the pyrimidine (B1678525) part of the quinazoline scaffold. The presence of the fluorine atoms on the resulting quinazoline scaffold can significantly enhance its binding affinity and metabolic stability, making it a desirable feature in drug design. researchgate.net

In agrochemical research, the development of new herbicides with high efficacy, crop selectivity, and favorable environmental profiles is a constant goal. Fluorinated compounds are increasingly important in this sector. For example, the pre-emergence herbicide Pyroxasulfone features a difluoromethoxy-substituted pyrazole (B372694) ring, demonstrating the utility of complex fluorine chemistry in modern herbicides. google.com

Heterocyclic amide compounds are another class of chemicals known to be useful as herbicides. epo.org The synthesis of these complex molecules often requires building blocks that can introduce specific functionalities. This compound represents a potential intermediate for the next generation of herbicides. The difluorinated phenyl ring can impart desirable properties such as increased metabolic stability in the field and enhanced binding to the target enzyme in weeds. The iodine and nitrile groups provide versatile handles for constructing the complex heterocyclic systems characteristic of potent herbicides. epo.org Although specific commercial herbicides derived directly from this compound are not publicly listed, its structural motifs are consistent with those found in modern agrochemical discovery programs.

Strategies for Fluorine and Iodine Introduction into Bioactive Compounds

The presence of both fluorine and iodine in this compound allows for a dual strategic advantage in synthesis. It can be used to either introduce fluorine atoms as a fixed part of a core structure or to utilize the iodine atom as a versatile point for molecular elaboration.

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to improve pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity. Using this compound as a starting material is a "fluorine-in" approach, where the desired fluorine atoms are carried through the synthetic sequence from an early stage.

The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds, making aryl iodides highly valuable substrates for a variety of metal-catalyzed cross-coupling reactions. nih.govacs.org This is a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. The iodine atom in this compound serves as a key "handle" for these transformations.

Key Cross-Coupling Reactions Utilizing the Aryl-Iodide Moiety:

| Reaction Name | Bond Formed | Typical Reagents | Application in Synthesis |

|---|---|---|---|

| Suzuki Coupling | C-C | Boronic acid/ester, Pd catalyst, Base | Building biaryl systems or attaching alkyl groups. |

| Sonogashira Coupling | C-C (alkyne) | Terminal alkyne, Pd/Cu catalysts, Base | Introducing alkynyl linkers or building blocks for further cyclization. |

| Buchwald-Hartwig Amination | C-N | Amine, Pd catalyst, Base | A primary method for synthesizing anilines and N-aryl heterocycles. mit.edursc.org |

| Heck Coupling | C-C (alkene) | Alkene, Pd catalyst, Base | Forming substituted alkenes. |

| Stille Coupling | C-C | Organostannane, Pd catalyst | Another effective method for C-C bond formation. |

These reactions allow for the iodine atom to be replaced with a wide variety of other functional groups or molecular fragments, enabling the construction of highly complex and diverse molecular architectures from a single, well-defined starting material. rsc.org

Development of Novel Fluorinating Agents

While this compound is a valuable source of a difluorophenyl moiety, its use as a precursor for developing new fluorinating agents is not a widely reported application. The development of novel fluorinating reagents often focuses on creating compounds with N-F or hypervalent iodine bonds that can transfer a fluorine atom to a substrate. Although hypervalent iodine compounds are known to act as fluorinating agents, their synthesis typically involves the oxidation of an iodo-arene with a potent fluorine source. There is currently limited evidence in the scientific literature to suggest that this compound is a common or practical starting material for creating such reagents. Its primary value remains as a structural building block rather than a reagent for fluorination.

Conclusion and Outlook for Future Research

Summary of Key Research Areas and Findings for 2,3-Difluoro-4-iodobenzonitrile

Research on this compound has primarily centered on its utility as a synthetic intermediate. The presence of the iodine atom at the 4-position makes it a suitable substrate for various cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for the creation of carbon-carbon bonds in organic synthesis. The fluorine atoms at the 2- and 3-positions can influence the reactivity of the molecule and the properties of its derivatives.

While specific, in-depth research articles focusing solely on this compound are not abundant, its role as a precursor is evident in the broader context of fluorinated organic molecules. The nitrile group can be a precursor for other functional groups or can act as a key pharmacophore in medicinal chemistry.

Identification of Promising Avenues for Synthetic Innovation

The synthesis of this compound itself presents opportunities for innovation. A common approach for the preparation of fluorobenzonitriles involves the halogen exchange (Halex) reaction, where a corresponding chlorobenzonitrile is treated with an alkali metal fluoride (B91410). A patented process describes a general method for preparing fluorobenzonitriles from their chloro-analogs in the presence of a specific catalyst system, which could be applicable to the synthesis of this compound. nih.gov

Future synthetic innovations could focus on developing more efficient and environmentally benign methods for its preparation. This could include exploring novel catalytic systems for the fluorination and iodination steps, potentially through C-H activation methodologies to avoid the use of pre-functionalized starting materials.

Future Directions in Material Science and Medicinal Chemistry Applications

The unique electronic properties conferred by the fluorine and nitrile substituents suggest potential applications for this compound in material science and medicinal chemistry.

Material Science

Fluorinated benzonitriles are known components in liquid crystal displays (LCDs). mdpi.com The difluoro substitution pattern can influence the dielectric anisotropy and other physical properties of liquid crystalline materials. Future research could explore the incorporation of the this compound moiety into novel liquid crystal structures to fine-tune their performance for advanced display technologies. mdpi.com

Furthermore, fluorinated aromatic compounds are of interest in the field of organic electronics, such as in organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the fluorine and nitrile groups can impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial parameters for charge transport and device efficiency. medchemexpress.com

Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. organic-chemistry.orgscispace.com The benzonitrile (B105546) substructure is also a recognized pharmacophore in various enzyme inhibitors. For instance, substituted benzonitriles have been investigated as inhibitors of kinases, which are important targets in cancer therapy. sigmaaldrich.comnih.gov

The closely related compound, 2-Fluoro-4-iodobenzonitrile, has been utilized as a building block for the synthesis of inhibitors for enzymes such as L. infantum trypanothione (B104310) reductase and as antagonists for the transient receptor potential ankyrin 1 (TRPA1). organic-chemistry.org This suggests that this compound could serve as a valuable starting material for the development of new therapeutic agents. Future medicinal chemistry research could focus on synthesizing derivatives of this compound and evaluating their activity against a range of biological targets.

Emerging Trends in Computational Chemistry and Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is an increasingly powerful tool for predicting the properties and reactivity of molecules like this compound.

DFT calculations can be employed to predict various molecular properties, including:

Molecular Geometry: Determining the precise bond lengths and angles.

Vibrational Frequencies: Aiding in the interpretation of experimental infrared and Raman spectra. nih.gov

Electronic Properties: Calculating the HOMO-LUMO gap to understand electronic transitions and reactivity. medchemexpress.com

NMR Chemical Shifts: Predicting 19F NMR chemical shifts, which is a valuable tool for the characterization of fluorinated compounds. scispace.comnih.govsigmaaldrich.com

Q & A

Q. What are the common synthetic routes for 2,3-Difluoro-4-iodobenzonitrile?

- Methodological Answer : A multi-step synthesis is typically employed. For example, halogenation of a fluorinated benzonitrile precursor using iodine under controlled conditions (e.g., KI/K₂CO₃ in acetone at reflux) achieves regioselective iodination. Subsequent purification via flash chromatography (hexane/ethyl acetate gradients) and recrystallization (ethanol) yields high-purity product (>95%). Optimization of reaction time and temperature minimizes byproducts like diiodinated derivatives .

Q. How is the structure of this compound confirmed?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR , HPLC , and mass spectrometry . NMR analysis identifies fluorine and iodine coupling patterns (e.g., JF-F and JF-I). However, diastereomeric mixtures (common in halogenated aromatics) may produce complex splitting, necessitating 2D NMR (COSY, HSQC) for unambiguous assignment. HPLC (C18 column, 230/265 nm detection) verifies purity (>99%) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Flash chromatography (silica gel, hexane/ethyl acetate) effectively separates iodinated products from unreacted precursors. For crystalline derivatives, recrystallization in ethanol or methanol removes polar impurities. Solvent selection is critical: acetone or DMF may co-crystallize with byproducts, reducing yield .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for halogenated benzonitriles be resolved?

- Methodological Answer : Contradictions often arise from isotopic effects (e.g., ¹²⁷I vs. ¹²⁹I splitting) or dynamic processes (e.g., rotational isomerism). Use variable-temperature NMR to freeze conformational exchange. Cross-validate with DFT calculations (e.g., Gaussian09) to predict chemical shifts and coupling constants. For ambiguous cases, X-ray crystallography provides definitive structural proof .

Q. What computational methods predict reactivity in substitution reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) models (B3LYP/6-31G*) calculate transition-state energies to predict regioselectivity. For example, iodine’s electron-withdrawing effect directs nucleophilic attack to the para position. Compare Fukui indices (electrophilicity) and Natural Bond Orbital (NBO) charges to rationalize observed reactivity in Suzuki-Miyaura couplings .

Q. How does the iodine substituent influence cross-coupling reactions in advanced syntheses?

- Methodological Answer : The iodine atom serves as a directing group and leaving group in Pd-catalyzed cross-couplings. In Suzuki reactions, it enhances oxidative addition efficiency due to its high electronegativity. However, steric hindrance from adjacent fluorine atoms may slow transmetallation. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O) to balance reactivity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.